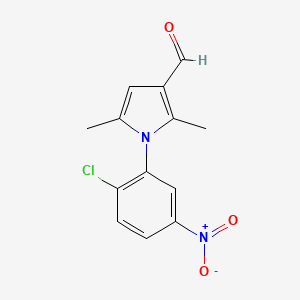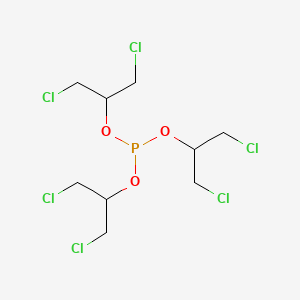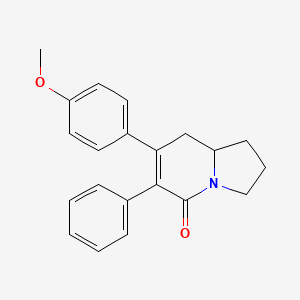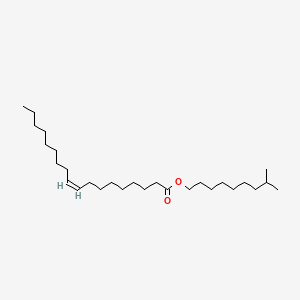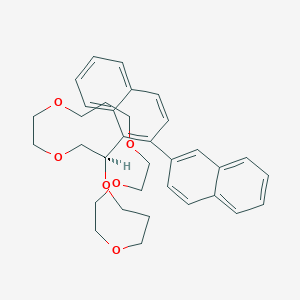
(R)-2,2'-Binaphthyl-20-crown-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2,2’-Binaphthyl-20-crown-6 is a chiral crown ether compound that has garnered significant interest in the field of chemistry due to its unique structural and functional properties. This compound is characterized by the presence of a binaphthyl moiety and a crown ether ring, which endows it with the ability to form stable complexes with various cations, particularly metal ions. The chiral nature of ®-2,2’-Binaphthyl-20-crown-6 makes it an important molecule in asymmetric synthesis and chiral recognition processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2’-Binaphthyl-20-crown-6 typically involves the coupling of a binaphthyl derivative with a crown ether precursor. One common method includes the use of ®-2,2’-dihydroxy-1,1’-binaphthyl as the starting material, which undergoes a reaction with a suitable crown ether precursor under specific conditions to form the desired product. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of ®-2,2’-Binaphthyl-20-crown-6 may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired compound efficiently.
Chemical Reactions Analysis
Types of Reactions
®-2,2’-Binaphthyl-20-crown-6 undergoes various chemical reactions, including:
Complexation Reactions: Forms stable complexes with metal ions, particularly alkali and alkaline earth metals.
Oxidation and Reduction: Can participate in redox reactions depending on the nature of the substituents on the binaphthyl moiety.
Substitution Reactions: The aromatic rings of the binaphthyl moiety can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Complexation: Typically involves metal salts such as potassium chloride or sodium nitrate in aqueous or organic solvents.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, complexation with potassium ions results in a stable potassium-®-2,2’-Binaphthyl-20-crown-6 complex, while oxidation may yield quinone derivatives of the binaphthyl moiety.
Scientific Research Applications
®-2,2’-Binaphthyl-20-crown-6 has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis. It is also employed in the separation of enantiomers and chiral recognition studies.
Biology: Investigated for its potential in molecular recognition and sensing applications, particularly in detecting specific metal ions in biological systems.
Medicine: Explored for its use in drug delivery systems and as a potential therapeutic agent due to its ability to form stable complexes with biologically relevant metal ions.
Industry: Utilized in the development of advanced materials, such as ion-selective membranes and sensors, due to its complexation properties.
Mechanism of Action
The mechanism of action of ®-2,2’-Binaphthyl-20-crown-6 primarily involves its ability to form stable complexes with metal ions. The crown ether ring provides a cavity that can encapsulate metal ions, while the chiral binaphthyl moiety imparts selectivity and specificity to the complexation process. This interaction can influence various molecular targets and pathways, such as ion transport and catalysis, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
(S)-2,2’-Binaphthyl-20-crown-6: The enantiomer of ®-2,2’-Binaphthyl-20-crown-6, which exhibits similar complexation properties but with opposite chiral selectivity.
18-Crown-6: A non-chiral crown ether with a similar cavity size but lacks the chiral binaphthyl moiety.
Dibenzo-18-crown-6: Contains aromatic rings similar to the binaphthyl moiety but lacks chirality.
Uniqueness
®-2,2’-Binaphthyl-20-crown-6 is unique due to its combination of a chiral binaphthyl moiety and a crown ether ring, which imparts both chiral selectivity and strong complexation ability. This makes it particularly valuable in applications requiring chiral recognition and selective ion binding.
Properties
Molecular Formula |
C34H40O6 |
|---|---|
Molecular Weight |
544.7 g/mol |
IUPAC Name |
(2R)-2-(2-naphthalen-2-ylnaphthalen-1-yl)-1,4,7,11,14,17-hexaoxacycloicosane |
InChI |
InChI=1S/C34H40O6/c1-2-9-29-25-30(12-11-27(29)7-1)32-14-13-28-8-3-4-10-31(28)34(32)33-26-39-24-23-36-16-5-15-35-19-21-38-22-20-37-17-6-18-40-33/h1-4,7-14,25,33H,5-6,15-24,26H2/t33-/m0/s1 |
InChI Key |
IDVFYDHISJPFQK-XIFFEERXSA-N |
Isomeric SMILES |
C1COCCOCCOCCCO[C@@H](COCCOC1)C2=C(C=CC3=CC=CC=C32)C4=CC5=CC=CC=C5C=C4 |
Canonical SMILES |
C1COCCOCCOCCCOC(COCCOC1)C2=C(C=CC3=CC=CC=C32)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


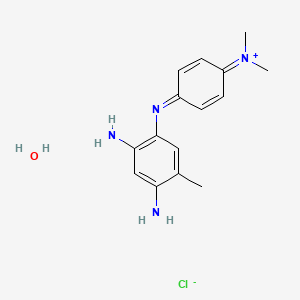
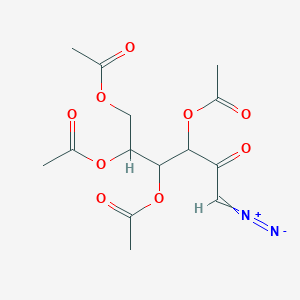
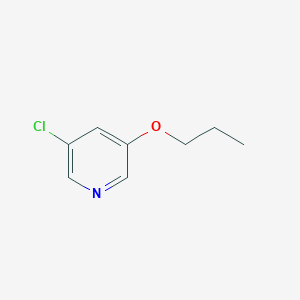

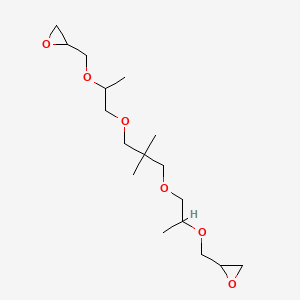
![N-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13774431.png)


![Disodium 4-amino-5-hydroxy-3,6-bis[[4-[(4-hydroxyphenyl)azo]phenyl]azo]naphthalene-2,7-disulfonate](/img/structure/B13774440.png)

